molecular formula C6H4ClF3N2 B2383933 6-Chloro-3-(trifluoromethyl)pyridin-2-amine CAS No. 79456-27-2

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B2383933
CAS RN: 79456-27-2
M. Wt: 196.56
InChI Key: XKMSOSLGTYIFCE-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Synthesis Analysis

A series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 6th position and a trifluoromethyl group at the 3rd position .


Chemical Reactions Analysis

6-Chloro-3-(trifluoromethyl)pyridin-2-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Moreover, it can be used in the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, such as its small size (van der Waals radius, 1.47 Å), which is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å), but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Agrochemical Applications

6-Chloro-3-(trifluoromethyl)pyridin-2-amine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval .

Synthesis of Novel Molecules

2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .

Fungicidal Activity

The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF, a derivative of TFMP, is utilized in the synthesis of fluazinam, a fungicide .

Intermediate in Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Future Directions

Trifluoromethylpyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-chloro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMSOSLGTYIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.48 g of 2,6-dichloro-3-trifluoromethylpyridine and 18 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool, and methylene chloride was added thereto to thereby extract the desired product and the unreacted starting material. The methylene chloride in the extract was evaporated off, and the separation was carried out by silica gel column chromatography using firstly n-hexane and then methylene chloride as eluents. Thus, 1.12 g of 2-amino-3-trifluoromethyl-6-chloropyridine having a melting point of 99° to 101° C. and 1.37 g of 2-amino-5-trifluoromethyl-6-chloropyridine having a melting point of 111° to 113° C. were obtained.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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